molecular formula C17H17F3N4O2 B2795660 2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile CAS No. 339103-02-5

2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile

Cat. No. B2795660
M. Wt: 366.344
InChI Key: DKLLAGZTFITLJA-HCGXMYGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile is a useful research compound. Its molecular formula is C17H17F3N4O2 and its molecular weight is 366.344. The purity is usually 95%.
BenchChem offers high-quality 2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational and NMR Spectra Analysis

Research into similar compounds with N-methyl and dimethyl amino groups, such as 1-aminoethylidene propanedinitrile and its derivatives, has provided insights into their vibrational and NMR spectra. Studies have identified conformations and conducted ab initio calculations, revealing the existence of single and multiple conformers, contributing to our understanding of the molecular structure and behavior of such compounds. This foundational understanding aids in the broader application of these substances in scientific research, including their potential use in materials science and molecular engineering (Gatial et al., 1999).

Structural Properties and Chemical Reactions

Further exploration into the structural properties of N,N-dialkylaminobenzamides and analogously substituted propanedinitriles has shed light on their chemical behaviors, such as the barriers to rotation around specific molecular bonds. These studies are critical for the development of new chemical synthesis methods and for understanding the reactivity of these molecules in various conditions, which could be relevant for the development of novel pharmaceuticals or materials (Karlsen et al., 2002).

Formation of Fluoroderivatives

Investigations into the formation of fluoroderivatives from compounds containing dimethylamino groups highlight the potential for creating new fluorinated compounds. These studies not only expand our knowledge of fluorine chemistry but also open the door to new materials with unique properties, such as increased stability or altered electronic characteristics, which could be valuable in areas ranging from electronics to pharmaceuticals (Karpov et al., 2005).

Polymerization and Material Science

Research on the synthesis and polymerization of specific methacrylates and chromenes related to the target compound reveals the potential for developing new polymers with unique charge-transfer interactions and electronic properties. These materials could have significant applications in the fields of optoelectronics, organic electronics, and as components in solar cells or light-emitting diodes, highlighting the importance of these compounds in advancing materials science (Itoh et al., 1995).

properties

IUPAC Name

2-[(3E)-1-(dimethylamino)-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c1-24(2)16(13(11-21)12-22)6-7-23-26-9-8-25-15-5-3-4-14(10-15)17(18,19)20/h3-5,7,10H,6,8-9H2,1-2H3/b23-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLLAGZTFITLJA-HCGXMYGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.